molecular formula C25H22F3NO5 B11503140 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Cat. No.: B11503140
M. Wt: 473.4 g/mol
InChI Key: XMVPCSAEOMWYRH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of methoxy and trifluoromethyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the azetidinone ring or other functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be studied for its potential effects on various biological pathways and its interactions with enzymes or receptors.

Medicine

Potential medicinal applications could include its use as an antimicrobial or anticancer agent, pending further research and clinical trials.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone with well-known antibacterial properties.

    Cephalosporins: A class of β-lactam antibiotics structurally related to azetidinones.

    Carbapenems: Another class of β-lactam antibiotics with a broader spectrum of activity.

Uniqueness

The uniqueness of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to other azetidinones.

Properties

Molecular Formula

C25H22F3NO5

Molecular Weight

473.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C25H22F3NO5/c1-31-18-8-10-19(11-9-18)34-23-22(15-7-12-20(32-2)21(13-15)33-3)29(24(23)30)17-6-4-5-16(14-17)25(26,27)28/h4-14,22-23H,1-3H3

InChI Key

XMVPCSAEOMWYRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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